molecular formula C65H102N18O15S B6288783 Substance P acetate CAS No. 137348-11-9

Substance P acetate

Cat. No.: B6288783
CAS No.: 137348-11-9
M. Wt: 1407.7 g/mol
InChI Key: ZVZBDDSODJLJBS-HDKZLILXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Tachykinins and Neuropeptides in Biological Systems

Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. bioone.org These peptides are found throughout the animal kingdom and are involved in a wide array of physiological processes. nih.govnih.gov In mammals, the primary tachykinins include Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). nih.gov These neuropeptides act as neurotransmitters and neuromodulators, transmitting signals between neurons and influencing the activity of various cell types. nih.govwikipedia.org Tachykinins exert their effects by binding to specific G-protein coupled receptors known as tachykinin receptors (NK1, NK2, and NK3). nih.govfrontiersin.org Substance P shows the highest affinity for the NK1 receptor. nih.gov The tachykinin system is implicated in numerous biological functions, including pain perception, inflammation, mood, and gut motility. nih.govhealwithlaser.com.au

Historical Context of Substance P Research

Substance P was first identified in 1931 by Ulf von Euler and John H. Gaddum in extracts of equine brain and intestine. nih.govresearchgate.net They observed a substance that caused contractions of the rabbit jejunum and a drop in blood pressure, effects that were not blocked by atropine (B194438), distinguishing it from acetylcholine (B1216132). healwithlaser.com.auresearchgate.net Due to its unknown chemical nature, it was simply named "Substance P" for "preparation" or "powder". wikipedia.orgnih.gov It took several decades before its structure was fully elucidated. In 1971, the eleven-amino-acid sequence of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) was determined from bovine hypothalamus. nih.govwikipedia.orgscientificlabs.ie This discovery was a landmark in neuropeptide research, paving the way for the synthesis of the peptide and the development of tools to study its function. nih.gov

Identification and Significance of Substance P Acetate (B1210297) as a Research Compound

Substance P acetate is the acetate salt form of Substance P. biosynth.com This formulation provides a stable and soluble version of the peptide, making it highly suitable for use in a variety of experimental settings. biosynth.com In research, this compound is widely used as a selective agonist for the NK1 receptor. sigmaaldrich.comtargetmol.com This allows scientists to specifically activate this receptor and study its downstream effects in cells, tissues, and whole organisms. sigmaaldrich.com Its applications in research are diverse, including investigating its role in activating nociceptive pathways, its effects on vascular permeability, and its function in modulating immune cell activity. scientificlabs.iesigmaaldrich.com The availability of this compound has been instrumental in characterizing the physiological and pathological roles of the Substance P/NK1 receptor system. researchgate.net

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C65H102N18O15S
Molecular Weight 1407.68 g/mol
Appearance White or off-white crystalline powder
Solubility Soluble in ethanol (B145695) and methanol, sparingly soluble in water, and insoluble in ether.

Data sourced from multiple chemical suppliers. biosynth.comtargetmol.combiotrend.com

Role of this compound in Neuroimmune Interactions

Substance P plays a pivotal role in the communication between the nervous and immune systems, a field of study known as neuroimmunology. nih.govnih.gov It is released from sensory nerve endings in response to various stimuli, including pathogens and tissue injury. pnas.org Once released, Substance P can act on a variety of immune cells that express the NK1 receptor, including macrophages, lymphocytes, eosinophils, and dendritic cells. scientificlabs.iesigmaaldrich.com

Research using this compound has demonstrated its pro-inflammatory effects. sigmaaldrich.com It can induce the release of inflammatory mediators, such as cytokines, from immune cells. nih.gov For instance, Substance P can stimulate macrophages to release interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNFα), and CCL2. dovepress.com It also enhances the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of leukocytes to sites of inflammation. nih.gov Furthermore, Substance P is involved in increasing vascular permeability, leading to plasma extravasation and edema, which are characteristic features of inflammation. pnas.orgpnas.org

The interaction is not unidirectional; immune cells can also influence the nervous system. For example, cytokines released from immune cells can modulate the expression of Substance P and its receptor. nih.gov This bidirectional communication highlights the integrated nature of the neuro-immune response. Studies have implicated the Substance P/NK1R system in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease, asthma, and arthritis. researchgate.netpnas.org In the context of enteric bacterial infections, signaling through the Substance P receptor has been shown to contribute to immunopathology. pnas.org

Table 2: Key Research Findings on Substance P's Role in Neuroimmune Interactions

Research Area Finding Reference
Immune Cell Activation Substance P modulates the activity of both innate and adaptive immune cells, influencing the production of various cytokines. nih.gov
Leukocyte Recruitment Substance P promotes the expression of adhesion molecules on endothelial cells, facilitating the migration of immune cells to inflammatory sites. nih.gov
Vascular Permeability Acting on its NK1 receptor on endothelial cells, Substance P increases vascular permeability. pnas.orgpnas.org
Inflammatory Diseases The Substance P/NK1R system is a key player in the neurogenic inflammation associated with conditions like asthma and inflammatory bowel disease. pnas.org
Enteric Infections Antagonism of the Substance P receptor can reduce inflammation and bacterial burden in certain enteric infections. pnas.org

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O13S.C2H4O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;1-2(3)4/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZBDDSODJLJBS-HDKZLILXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H102N18O15S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1407.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Substance P Acetate Action

Substance P Acetate (B1210297) Receptor Pharmacology

The actions of Substance P acetate are mediated through its binding to neurokinin (NK) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov The interaction between Substance P and these receptors is characterized by specific binding affinities and subsequent activation dynamics that dictate the cellular response.

This compound exhibits the highest binding affinity for the Neurokinin 1 Receptor (NK1R), establishing this receptor as its primary endogenous target. nih.govnih.govresearchgate.net This high-affinity interaction makes Substance P a potent agonist at the NK1R. nih.gov The binding is specific and saturable, leading to the initiation of downstream signaling cascades. nih.gov The specificity of this interaction is crucial for its role in mediating physiological processes such as pain transmission and inflammation. nih.govwikipedia.org The molecular recognition involves amino acid residues in the extracellular loops and transmembrane domains of the NK1R, which form a binding pocket for Substance P. wikipedia.org

Binding Affinity of Substance P for Neurokinin Receptors
Tachykinin ReceptorRelative Binding Affinity for Substance PPrimary Endogenous Ligand
Neurokinin 1 Receptor (NK1R)HighSubstance P
Neurokinin 2 Receptor (NK2R)LowerNeurokinin A
Neurokinin 3 Receptor (NK3R)LowerNeurokinin B

While this compound preferentially binds to NK1R, it can also interact with Neurokinin 2 (NK2R) and Neurokinin 3 (NK3R) receptors, albeit with lower affinity. nih.govnih.gov These interactions are generally considered less significant under normal physiological concentrations of Substance P. However, recent research has uncovered functional crosstalk between these receptors. Studies have demonstrated a direct protein-level interaction between NK1R and NK2R, forming heterodimers. nih.govresearchgate.net This heterodimerization can modulate the signaling output of NK1R activation by Substance P. Specifically, the presence of NK2R can downregulate SP-stimulated NK1R signals, such as intracellular calcium mobilization, by enhancing the recruitment of β-arrestin to the receptor complex. nih.govresearchgate.netdntb.gov.ua This suggests a negative modulatory role for NK2R in Substance P signaling. In contrast, NK3R tends to form homodimers and its interaction with Substance P is less characterized in terms of functional modulation of NK1R. nih.gov

The NK1R is a classic G protein-coupled receptor (GPCR). targetmol.com Upon binding of Substance P, the NK1R undergoes a conformational change that facilitates its coupling to and activation of intracellular heterotrimeric G proteins. nih.gov Substance P activation of NK1R predominantly leads to the stimulation of Gαq/11 and Gαs proteins. nih.govnih.govbiorxiv.org The activation of Gαq is a primary and robust response, while the coupling to Gαs can be influenced by the nature of the agonist-receptor interaction. nih.govmangliklab.com Cryogenic-electron microscopy studies have revealed that interactions between Substance P and the extracellular loops of the NK1R are critical for potent Gs signaling, whereas interactions deep within the transmembrane pocket are essential for general receptor activation and Gq signaling. nih.govnih.govbiorxiv.org This differential G protein coupling allows for a single ligand-receptor pair to initiate multiple distinct downstream signaling pathways, contributing to the pleiotropic effects of Substance P.

G Protein Coupling of the Neurokinin 1 Receptor (NK1R) Activated by Substance P
G Protein SubunitPrimary Downstream EffectorKey Consequence
Gαq/11Phospholipase C (PLC)Activation of IP3/DAG pathway
GαsAdenylyl CyclaseIncrease in cyclic AMP (cAMP) levels

Following agonist binding and activation, the Substance P/NK1R complex is rapidly internalized from the cell surface. wikipedia.org This process is primarily mediated by a clathrin-dependent mechanism and serves multiple purposes, including signal desensitization and the initiation of distinct, location-specific intracellular signaling. wikipedia.orgnih.gov In dorsal horn neurons, NK1R internalization is a rapid process, with a half-life of approximately 71 seconds upon exposure to Substance P. nih.gov The internalized receptors are trafficked into endosomes. nih.govnih.gov After dissociation of the Substance P ligand within the acidic environment of the endosome, the receptor can be recycled back to the cell surface, allowing for resensitization of the cell to further stimulation. wikipedia.orgnih.gov The recycling process is slower than internalization, taking approximately 60-90 minutes for completion in dorsal horn neurons. nih.gov This dynamic trafficking of NK1R is crucial for regulating the duration and intensity of Substance P signaling.

Timeline of NK1R Internalization and Recycling in Dorsal Horn Neurons
Time after Substance P ExposureEvent
~60 secondsNK1Rs form aggregates at the cell membrane. nih.gov
71 seconds (t½)Half-life of NK1R internalization. nih.gov
90-120 secondsNK1R-containing endosomes migrate into the cell interior. nih.gov
45 minutes (post-SP removal)Endosomes containing NK1R dock at the cell surface. nih.gov
60-90 minutes (post-SP removal)Recycling is completed and NK1Rs are uniformly redistributed on the membrane. nih.gov

Intracellular Signaling Cascades Mediated by this compound

The activation of G proteins by the Substance P-NK1R complex initiates a variety of intracellular signaling cascades. These pathways involve the generation of second messengers that amplify the initial signal and orchestrate the ultimate cellular response.

A primary and well-established signaling pathway activated by this compound is the Inositol (B14025) Trisphosphate/Diacylglycerol (IP3/DAG) cascade. nih.gov This pathway is a direct consequence of the activation of the Gαq/11 subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govwikipedia.org PLC catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: IP3 and DAG. nih.govgeeksforgeeks.org50webs.com

IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytosol. wikipedia.org50webs.com It binds to specific IP3 receptors, which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum. wikipedia.org50webs.com This binding triggers the release of stored calcium ions (Ca²⁺) from the endoplasmic reticulum into the cytoplasm, leading to a rapid increase in intracellular Ca²⁺ concentration. geeksforgeeks.org50webs.com This calcium signal is a pivotal event that modulates the activity of numerous downstream proteins.

Simultaneously, DAG, a lipid molecule, remains embedded in the plasma membrane. wikipedia.orggeeksforgeeks.org Here, it functions as a docking site and activator for Protein Kinase C (PKC). geeksforgeeks.orgnih.gov The activation of PKC initiates a further cascade of phosphorylation events, leading to the regulation of various cellular processes. The dual signaling arms of the IP3/DAG pathway, leading to calcium mobilization and PKC activation, are fundamental to many of the physiological effects of Substance P, including smooth muscle contraction and neurotransmitter release. nih.gov

Key Steps in the Substance P-Mediated IP3/DAG Pathway
StepMolecule/ProcessFunction/Outcome
1Substance P binds to NK1RActivates the Gq protein subunit.
2Gq activates Phospholipase C (PLC)PLC is catalytically activated.
3PLC hydrolyzes PIP2Generates IP3 and DAG. nih.gov50webs.com
4aIP3 diffuses into the cytosolBinds to IP3 receptors on the endoplasmic reticulum. wikipedia.org
5aIP3 receptor channels openRelease of Ca²⁺ into the cytosol. 50webs.com
4bDAG remains in the plasma membraneRecruits and activates Protein Kinase C (PKC). geeksforgeeks.org
5bPKC is activatedPhosphorylates target proteins, modulating cellular activity.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation

The interaction of Substance P with its receptor can influence intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger. The cAMP signaling pathway is known to mediate the release of Substance P in the dorsal horn of the spinal cord. nih.govnih.gov This process involves the activation of adenylyl cyclase (AC), which synthesizes cAMP. nih.gov Subsequently, cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). nih.gov

Activation of PKA is a requisite for the effects induced by cAMP analogs. nih.govnih.gov PKA can phosphorylate various targets, including NMDA receptors, leading to an increase in Ca2+ entry and contributing to Substance P release. nih.govnih.gov The Epac2 protein also plays a role, signaling through a Raf-mitogen-activated protein kinase pathway to activate calcium channels, further contributing to the release of Substance P. nih.govnih.gov

Key FindingCellular ContextDownstream EffectReference
cAMP signaling pathway mediates Substance P release.Dorsal horn of the spinal cordActivation of PKA and Epac. nih.govnih.gov
PKA activation leads to phosphorylation of NMDA receptors.Cultured dorsal horn neuronsIncreased Ca2+ entry and Substance P release. nih.govnih.gov
Epac2 signals through a Raf-MAPK pathway.Spinal cord slicesActivation of Ca2+ channels. nih.govnih.gov

Protein Kinase C (PKC)-Dependent Mechanisms

Substance P is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial for regulating various cellular processes. Upon binding to the NK-1R, Substance P can activate specific PKC isoforms, including the conventional PKCα and the novel PKCδ and PKCε, in macrophages. nih.gov This activation is a key step in initiating proinflammatory responses. nih.gov

In pancreatic acinar cells, Substance P stimulates the phosphorylation of PKC-delta, which in turn activates downstream MAP kinases (ERK and JNK) and the transcription factor NF-κB. nih.gov This cascade leads to the production of inflammatory chemokines. nih.gov The activation of PKC isoforms by Substance P mediates the subsequent activation of ERK1/2 and NF-κB, which are responsible for driving the transcription of these chemokines in macrophages. nih.gov

Activated PKC Isoform(s)Cellular ContextDownstream EffectReference
PKCα, PKCδ, PKCεMouse macrophagesActivation of ERK1/2 and NF-κB, leading to chemokine production. nih.gov
PKCδPancreatic acinar cellsActivation of MEKK1, ERK, JNK, and NF-κB, resulting in chemokine production. nih.gov

Calcium (Ca2+) Signaling Pathways

A primary and rapid response to Substance P stimulation is the mobilization of intracellular calcium (Ca2+). In rat spiral ganglion neurons, Substance P induces a transient increase in intracellular Ca2+ by releasing it from internal stores through a G-protein and phospholipase C (PLC) pathway. nih.gov This finding indicates that the Ca2+ response can be initiated even in the absence of extracellular calcium. nih.gov

Furthermore, in human T lymphocytes, Substance P causes a dose-dependent rise in intracellular calcium concentration. nih.gov This effect appears to be independent of the classic SP receptor, suggesting that the peptide can directly interact with the cell membrane to influence intracellular protein function. nih.gov

Mechanism of Ca2+ IncreaseCellular ContextKey ModulatorsReference
Release from intracellular storesRat spiral ganglion neuronsG-protein and Phospholipase C nih.gov
Influx and/or releaseHuman T lymphocytesReceptor-independent mechanism nih.gov

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a significant target of Substance P signaling. In various cell types, Substance P binding to NK-1R leads to the activation of ERK1/2. In mouse macrophages, this activation is mediated by upstream PKC isoforms and the PI3K-Akt pathway. nih.gov

In rat cerebellar granule cells, Substance P has been shown to provide neuroprotection by reducing the dephosphorylation of Akt and Erk1/2, which is induced by conditions of serum and potassium deprivation. nih.gov This suggests a role for the MAPK/ERK pathway in neuronal survival promoted by Substance P. nih.gov The activation of the ERK1/2-NF-κB cascade is also implicated in the pro-inflammatory role of Substance P in sepsis-associated organ damage. mdpi.com

Cellular ContextUpstream ActivatorsDownstream EffectReference
Mouse macrophagesPKCα, PKCδ, PKCε, PI3K-AktNF-κB activation and chemokine production. nih.gov
Rat cerebellar granule cellsNK-1RReduced dephosphorylation of Akt and Erk1/2, promoting neuronal survival. nih.gov
Sepsis modelsNK-1RPromotion of pro-inflammatory responses and ferroptosis. mdpi.com

Nuclear Factor Kappa B (NF-κB) Pathway Engagement

Substance P is a potent activator of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. In fibroblasts from diabetic mice, Substance P treatment promotes the phosphorylation of IκB kinase (IKK)α/β and the inhibitor of NF-κB alpha (IκBα). nih.govnih.gov This leads to the activation and nuclear translocation of NF-κB, which in turn promotes the transcription of pro-inflammatory factors. nih.govnih.gov

In mouse macrophages, Substance P-induced activation of NF-κB is mediated by upstream signaling involving PKC isoforms and the PI3K-Akt pathway. nih.gov This activation is critical for driving the transcription of inducible chemokines. nih.gov The pro-inflammatory effects of Substance P in conditions like sepsis are also linked to the activation of the ERK1/2-NF-κB cascade. mdpi.com

Cellular ContextUpstream MediatorsDownstream EffectReference
Diabetic mouse skin fibroblastsIKKα/β, IκBαTranscription of pro-inflammatory factors (MCP-1, IL-1β, TNF-α, IFN-γ). nih.govnih.gov
Mouse macrophagesPKCα, PKCδ, PKCε, PI3K-AktTranscription of inducible chemokines. nih.gov
Sepsis-associated organ injuryERK1/2Increased acute inflammatory response. mdpi.com

Cyclic GMP-AMP Synthase-Stimulator of Interferon Genes (cGAS-STING) Pathway Regulation

Recent research has uncovered a regulatory role for Substance P in the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses. frontiersin.orgspringermedizin.denih.govdntb.gov.uaelsevierpure.com The cGAS-STING pathway is implicated in various inflammatory conditions. It has been demonstrated that Substance P can suppress the activation of this pathway.

Mechanistically, Substance P has been shown to protect mitochondria from damage, thereby preventing the leakage of mitochondrial DNA (mtDNA) into the cytoplasm. This is significant because cytosolic mtDNA is a primary activator of cGAS. By preventing this leakage, Substance P inhibits the initiation of the cGAS-STING signaling cascade. Furthermore, Substance P can directly prevent the phosphorylation of STING through the neurokinin-1 receptor (NK1R), which in turn inhibits the activation of the downstream TBK1-IRF3 signaling pathway. This suppression of the cGAS-STING pathway by Substance P has been linked to the attenuation of inflammation and ferroptosis in models of colitis.

Mechanism of RegulationEffect on cGAS-STING PathwayConsequence
Protection of mitochondriaPrevents mtDNA leakage into the cytoplasm, inhibiting cGAS activation.Attenuation of inflammation and ferroptosis.
Direct action on STINGPrevents STING phosphorylation via NK1R.Inhibition of TBK1-IRF3 signaling pathway activation.

Physiological Systems Modulated by Substance P Acetate Preclinical Investigations

Neurobiological Modulations

Substance P acetate (B1210297) exerts profound effects on the central nervous system, influencing everything from sensory perception to complex behaviors. Its widespread distribution in key brain regions associated with pain, emotion, and cognition underscores its importance as a key neuromodulator. wikipedia.orgmdpi.com

Substance P acetate is critically involved in the transmission of sensory information, particularly pain signals (nociception), within the central nervous system. wikipedia.org It is released from the terminals of specific sensory nerves and is found in areas of the brain and spinal cord associated with inflammatory processes and pain. wikipedia.org In primary afferent neurons that respond to painful stimuli, Substance P coexists with the excitatory neurotransmitter glutamate (B1630785). wikipedia.org

Research indicates that Substance P transmits nociceptive signals from primary afferent fibers to second-order neurons in the spinal cord and brainstem. nih.gov This process is fundamental to the development of central sensitization, a state of heightened excitability of dorsal horn neurons that contributes to hyperalgesia and allodynia. nih.gov Studies have shown that the ablation of spinal neurons expressing the Substance P receptor (SPR), also known as the neurokinin-1 (NK-1) receptor, attenuates pain and hyperalgesia induced by various stimuli. nih.gov Furthermore, Substance P enhances the effects of glutamate by increasing the phosphorylation of NMDA receptors, a key step in the development of algesia. mdpi.com

Key Findings on this compound in Nociception

Experimental ObservationKey FindingImplication
Co-localization with glutamate in primary afferentsSubstance P acts in concert with glutamate to transmit pain signals. wikipedia.orgSuggests a synergistic role in nociceptive transmission.
Ablation of SPR-expressing spinal neuronsReduced central sensitization and hyperalgesia. nih.govHighlights the critical role of these neurons in pain amplification.
Enhancement of NMDA receptor phosphorylationIncreased glutamate-induced depolarization of neurons. mdpi.comContributes to the development and maintenance of a heightened pain state.

This compound plays a significant role in modulating the release of dopamine (B1211576) from nigrostriatal neurons, which are crucial for motor control. The substantia nigra, a key nucleus in the brain where dopamine-producing cells are located, contains high levels of Substance P. parkinsonsresource.org Preclinical studies have demonstrated that Substance P, along with the related neurokinin A, can regulate dopamine release from both the dendrites and nerve terminals of these neurons, albeit through different mechanisms. nih.gov This modulation is complex, as Substance P can have both excitatory and inhibitory effects on dopaminergic neurons depending on the specific location and receptors involved. The interaction between Substance P and the dopaminergic system is particularly relevant to the pathophysiology of Parkinson's disease, where the degeneration of dopamine neurons in the substantia nigra is a hallmark of the disease. parkinsonsresource.orgnih.gov

Modulation of Dopamine Release by this compound

Location of ActionEffect on Dopamine ReleaseReference
Nigrostriatal DendritesRegulated release nih.gov
Nigrostriatal Nerve TerminalsRegulated release nih.gov

This compound is deeply implicated in the neurobiology of stress and anxiety. nih.govresearchgate.net The neuropeptide and its primary receptor, NK1, are found in brain regions critical for regulating emotional behavior, such as the amygdala, hypothalamus, and periaqueductal gray. wikipedia.orgresearchgate.net Aversive and stressful stimuli have been shown to alter the levels of Substance P in the brain and the binding to its receptors. nih.govresearchgate.net

Emotional stressors can increase the release of Substance P in limbic structures, and the magnitude of this effect often correlates with the severity of the stressor. nih.govscilit.com Microinjections of Substance P into specific brain areas can produce anxiety-like behaviors in animal models. mdpi.com Conversely, blocking NK1 receptors has been shown to attenuate stress responses and produce anxiolytic-like effects in preclinical studies. nih.govresearchgate.net Substance P is also involved in the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a major neuroendocrine system that controls reactions to stress. mdpi.comresearchgate.netwikipedia.org However, its role is complex, as some studies suggest it may also be involved in terminating the HPA axis response to acute stress. nih.govresearchgate.net

This compound's Role in Stress and Anxiety

Experimental Model/FindingObservationImplication
Exposure to emotional stressorsIncreased Substance P efflux in the amygdala and septum. nih.govscilit.comSubstance P is released in response to stressful situations.
Microinjection of Substance PInduces anxiogenic-like behaviors in mice. mdpi.comElevated Substance P levels can contribute to anxiety.
Administration of NK1 receptor antagonistsExhibits anxiolytic-like effects. mdpi.comBlocking Substance P signaling may reduce anxiety.
Interaction with HPA axisActivates the HPA axis and can also be involved in terminating its response. mdpi.comresearchgate.netnih.govresearchgate.netPlays a complex modulatory role in the physiological stress response.

Emerging evidence suggests that this compound is involved in cognitive processes, including learning and memory. wikipedia.orgnih.gov It has been shown to modulate the activity of cholinergic neurons, which are essential for cognitive function. openveterinaryjournal.com Studies have indicated that Substance P can facilitate long-term potentiation, a cellular mechanism underlying learning and memory, in the hippocampus. nih.gov

Research in animal models has demonstrated that the marginal division of the striatum, which has a high expression of the Substance P receptor, plays a role in learning and memory similar to the hippocampus. nih.gov Reducing the expression of the NK1 receptor in either the hippocampus or the striatal marginal division in rats led to impairments in a learning and memory task. nih.gov These findings suggest that Substance P signaling in these brain regions is important for memory consolidation.

Preclinical studies have highlighted the neuroprotective potential of this compound in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. aginganddisease.orgplos.org In the context of Alzheimer's disease, reduced levels of Substance P have been observed in brain regions affected by the disease. nih.govfrontiersin.org Substance P has been shown to exert neuroprotective effects against the toxicity of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's. nih.govnih.gov It can stimulate the non-amyloidogenic processing of the amyloid precursor protein, thereby reducing the production of toxic Aβ peptides. nih.govresearchgate.net Furthermore, Substance P can protect neurons from Aβ-induced apoptosis by modulating potassium channel currents and inhibiting caspase-3 activity. frontiersin.orgnih.gov

In experimental models of Parkinson's disease, treatment with a Substance P (NK1) receptor antagonist has been shown to be neuroprotective. plos.orgnih.gov An intrastriatal 6-hydroxydopamine (6-OHDA) lesion, a common model for Parkinson's disease, leads to an increase in Substance P in the substantia nigra. plos.orgnih.gov Blocking the NK1 receptor in this model protected dopaminergic neurons, reduced neuroinflammation, and improved motor function. plos.orgnih.gov

Neuroprotective Actions of this compound

Disease ModelNeuroprotective MechanismOutcome
Alzheimer's Disease (Aβ toxicity)Stimulates non-amyloidogenic APP processing; modulates Kv channel currents; inhibits caspase-3. nih.govfrontiersin.orgnih.govresearchgate.netReduced Aβ production and toxicity; neuronal protection.
Parkinson's Disease (6-OHDA model)Antagonism of the NK1 receptor. plos.orgnih.govProtection of dopaminergic neurons; reduced neuroinflammation; improved motor function.

This compound is a key activator of spinal nociceptive circuitry. Upon release from primary afferent fibers following a noxious stimulus, it binds to NK1 receptors on dorsal horn neurons. nih.gov This binding leads to the depolarization of these neurons, contributing to the transmission of pain signals to higher brain centers. nih.gov The activation of NK1 receptor-expressing neurons in the dorsal horn is a pivotal component in triggering central sensitization. nih.gov Studies have shown that Substance P enhances glutamate-induced currents in major neurons of the spinal cord, further amplifying the nociceptive signal. mdpi.com The L-arginine/nitric oxide pathway is also implicated, as it can be activated by Substance P and NMDA receptors to synthesize nitric oxide, a crucial neurotransmitter in the spinal nociceptive process.

Immunological Roles

This compound exerts profound effects on both innate and adaptive immunity by interacting with its primary receptor, the neurokinin-1 receptor (NK-1R), expressed on a wide array of immune cells. researchgate.net Its immunomodulatory functions encompass the regulation of immune cell proliferation, expression of signaling molecules, polarization of macrophages, production of cytokines, and the activation and survival of various immune cell populations.

This compound has been shown to influence the proliferation of several immune cell types, with notable effects on T lymphocytes and bone marrow-derived cells. In preclinical models, Substance P, at a concentration of 10(-7) M, has been observed to slightly enhance the proliferative responses of human T lymphocytes to mitogens like phytohemagglutinin and concanavalin (B7782731) A. nih.gov The pro-proliferative effect of Substance P on T cells is further supported by findings that its impact on mitogen-induced proliferation is significantly increased in the presence of peptidase inhibitors, suggesting that lymphocyte surface peptidases modulate its activity. nih.gov

Furthermore, Substance P has demonstrated a capacity to stimulate the proliferation of bone marrow stromal cells (BMSCs) in a concentration-dependent manner. nih.gov Studies on murine bone marrow-derived mesenchymal stem cell-like cell lines have shown that Substance P can enhance their proliferation and migration potential. nih.govnih.gov Specifically, it was found to induce the proliferation of the OP9 cell line, with an optimal concentration of 10 nM, by increasing the protein levels of cyclin D1, a key regulator of cell cycle progression from the G1 to the S phase. nih.gov

Table 1: Effects of Substance P on Immune Cell Proliferation
Cell TypeEffectKey FindingsReferences
T LymphocytesEnhanced ProliferationSlightly enhanced responses to phytohemagglutinin and concanavalin A at 10(-7) M. Effect is increased in the presence of peptidase inhibitors. nih.gov
Bone Marrow Stromal Cells (BMSCs)Stimulated ProliferationConcentration-dependent increase in proliferation. nih.gov
Murine Mesenchymal Stem Cell-like Lines (e.g., OP9)Enhanced Proliferation and MigrationOptimal concentration of 10 nM for OP9 cell proliferation, associated with increased cyclin D1 levels. nih.govnih.gov

This compound plays a critical role in orchestrating immune cell trafficking by modulating the expression of chemokines and adhesion molecules. Preclinical studies have demonstrated that Substance P can induce the expression of intercellular adhesion molecule-1 (ICAM-1) on vascular endothelial cells, which in turn enhances neutrophil transendothelial migration. nih.govnih.gov This effect is mediated through the NK-1R and is crucial for the recruitment of leukocytes to sites of inflammation.

In mice with sepsis, Substance P has been shown to upregulate the expression of both ICAM-1 and vascular cell adhesion molecule-1 (VCAM-1) on vascular endothelial cells in the liver and lungs, thereby promoting leukocyte infiltration into these organs. mdpi.com Furthermore, Substance P has been found to induce the expression of VCAM-1 on synovial cells in human rheumatoid arthritis. mdpi.com The modulation of these adhesion molecules is a key mechanism by which Substance P contributes to inflammatory processes.

Table 2: Modulation of Chemokines and Adhesion Molecules by Substance P
MoleculeCell TypeEffectFunctional ConsequenceReferences
ICAM-1Vascular Endothelial CellsUpregulationEnhanced neutrophil transendothelial migration. nih.govnih.gov
ICAM-1 and VCAM-1Liver and Lung Vascular Endothelial Cells (in sepsis model)UpregulationIncreased leukocyte infiltration. mdpi.com
VCAM-1Synovial Cells (in rheumatoid arthritis)UpregulationContributes to inflammation in joints. mdpi.com

This compound is a significant regulator of macrophage polarization, a process that dictates the functional phenotype of these versatile immune cells. Macrophages can be broadly classified into the pro-inflammatory M1 phenotype and the anti-inflammatory and tissue-repairing M2 phenotype. Preclinical evidence strongly suggests that Substance P promotes a shift towards the M2-like phenotype. nih.govresearchgate.net

In vitro studies have shown that Substance P can directly induce the differentiation of inflammatory macrophages towards an M2 phenotype. nih.gov This polarization is characterized by the induction of arginase-1 activity, a hallmark of M2 macrophages, instead of nitric oxide production, which is characteristic of M1 macrophages. nih.govfrontiersin.org The mechanism underlying this M2 polarization involves the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov Furthermore, Substance P has been found to induce the expression of hemeoxygenase-1 (HO-1), an enzyme that suppresses inflammation by favoring a shift towards the M2 phenotype. researchgate.net

This compound is a potent modulator of cytokine production by various immune and non-immune cells. It can induce the synthesis of a range of pro-inflammatory cytokines, thereby amplifying inflammatory responses. For instance, Substance P has been shown to stimulate the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). news-medical.netnih.gov In human disc cells, Substance P upregulates the expression of IL-1β, IL-6, and interleukin-8 (IL-8). researchgate.net

However, the role of Substance P in cytokine regulation can be complex and context-dependent. Some studies suggest that in human monocytes, Substance P alone is unable to induce the synthesis of IL-1 and IL-6, but it can act synergistically with low amounts of lipopolysaccharide (LPS) to induce IL-6 mRNA expression. nih.gov In contrast, Substance P has been shown to induce cytokine synthesis in astrocytic cells. nih.gov In peritoneal mast cells, Substance P induces TNF-α and IL-6 production through the activation of the NF-κB pathway. nih.gov

Table 3: Cytokines Regulated by Substance P
CytokineCell TypeEffectReferences
IL-1βHuman Disc CellsUpregulation researchgate.net
IL-6Human Disc Cells, Peritoneal Mast CellsUpregulation nih.govresearchgate.net
IL-8Human Disc CellsUpregulation researchgate.net
TNF-αPeritoneal Mast CellsUpregulation nih.gov
IL-10-Increased expression in rat models researchgate.net

This compound exerts a significant influence on the activation and survival of both innate and adaptive immune cells. In the innate immune system, Substance P can modulate the activity of natural killer (NK) cells. Interestingly, some studies report an inhibitory effect, where Substance P was found to inhibit the cytotoxic ability of a human NK cell line and ex vivo human NK cells by approximately 20% and reduce degranulation. researchgate.netnih.gov This inhibitory effect appears to be mediated, at least in part, through the NK-1R. researchgate.netnih.gov

Regarding the adaptive immune system, Substance P and another neuropeptide, hemokinin-1, provide adjuvant signals necessary for T cell activation and survival. researchgate.net Signaling through the NK-1R is crucial for the generation, maintenance of survival, and effector functions of both CD4+ and CD8+ T cells. researchgate.net This signaling pathway activates Ca2+-dependent NFAT1 and NFAT2 pathways, leading to increased IL-2 synthesis and secretion, which sustains T cell survival. researchgate.net Furthermore, Substance P acts as a late-acting B lymphocyte differentiation cofactor, augmenting immunoglobulin secretion in the presence of polyclonal B cell activators. nih.gov

Involvement in Visceral and Organ System Physiology

Beyond its well-documented immunological roles, preclinical investigations have revealed the significant involvement of this compound in the physiology of various visceral and organ systems, including the gastrointestinal, cardiovascular, and respiratory systems.

In the gastrointestinal system , Substance P is a key regulator of intestinal motility and has been implicated in inflammatory conditions of the gut. nih.govnih.gov It has a potent stimulatory effect on the intestine, eliciting mechanical contractions. nih.gov This action appears to be directly on the muscle cells, as it is resistant to atropine (B194438) and tetrodotoxin. nih.gov In the context of intestinal inflammation, Substance P, released from enteric nerves and inflammatory cells, interacts with NK-1R on various cell types to modulate diarrhea, inflammation, and motility. nih.gov

Within the cardiovascular system , Substance P is involved in the regulation of heart rate, blood pressure, and vascular tone. nih.govportlandpress.com It generally acts as a vasodilator in the systemic circulation; however, it can induce vasoconstriction in the pulmonary circulation. nih.govfrontiersin.org In animal models, Substance P has been associated with the development of cardiomyopathies and heart failure by promoting cardiac remodeling and inflammation. nih.gov

In the respiratory system , Substance P modulates reflex regulation of respiratory function. nih.gov It is implicated in pulmonary dysfunction, where binding to its NK-1R can lead to increased microvascular permeability, neutrophil recruitment, and edema. news-medical.netfrontiersin.org Preclinical models of pulmonary hypertension are associated with increased lung Substance P levels, and its depletion or blockade of its receptor can decrease pulmonary pressure. frontiersin.org

Smooth Muscle Contractility Modulation

This compound is a potent modulator of smooth muscle contractility, with its effects varying depending on the tissue and the concentration of the peptide. In the gastrointestinal tract, SP is co-expressed with acetylcholine (B1216132) in enteric motor neurons and plays a role in exciting smooth muscle. nih.govnih.gov It has been shown to induce phasic contractions of longitudinal muscle strips in the guinea-pig ileum at concentrations as low as 10⁻¹³ to 10⁻¹⁰ M. nih.gov The mechanism of action can involve direct effects on the muscle cell membrane, including depolarization and increased spike discharges, as well as actions on excitatory neuro-effector transmission. nih.gov

In uterine tissue, the effects of Substance P can be influenced by the physiological state. For instance, under normal conditions, SP stimulates the contractility of the rat uterus. mdpi.com However, in a porcine model of E. coli-induced inflammation, Substance P at a concentration of 10⁻⁶ M was found to reduce both the amplitude and frequency of myometrial contractions. mdpi.com The contractile responses to SP are mediated by neurokinin receptors, with the NK2 receptor being implicated in rat uterine contractility and the NK1 receptor in mouse uterine tissue. mdpi.com In some vascular beds, such as the rabbit pulmonary artery and rat portal vein, Substance P also exerts a contractile action on vascular smooth muscle. ahajournals.org

Tissue/ModelSubstance P ConcentrationObserved Effect on ContractilityReference
Guinea-pig ileum (longitudinal muscle)10⁻¹³ - 10⁻¹⁰ MInduction of phasic contractions nih.gov
Guinea-pig ileum (circular muscle)Up to 10⁻⁸ MNo change in muscle tone nih.gov
Rat Uterus (physiological conditions)Not specifiedStimulation mdpi.com
Porcine Uterus (E. coli-induced inflammation)10⁻⁶ MReduced amplitude and frequency mdpi.com
Rabbit pulmonary artery, Rat portal veinNot specifiedContraction ahajournals.org

Epithelial Ion Transport Regulation

This compound plays a crucial role in regulating epithelial ion transport, particularly in the gastrointestinal tract. It is involved in the neuroimmune regulation of intestinal mucosal function. In human colonic epithelial cells, Substance P, through its interaction with the neurokinin-1 receptor (NK-1R), can stimulate the production of prostaglandin (B15479496) E2 (PGE₂). researchgate.net This process involves the upregulation of cyclooxygenase-2 (COX-2) expression. researchgate.net This signaling cascade is significant as NK-1R-mediated chloride secretion in the colon is known to involve the formation of prostaglandins. researchgate.net

Furthermore, Substance P has been shown to have direct effects on intestinal epithelial cells by promoting their migration, a vital process for the resealing of mucosal wounds and maintaining the integrity of the gastrointestinal mucosal layer. nih.gov Studies on normal rat intestinal epithelial cells (IEC-6 cells) have demonstrated that these cells express the NK-1R. nih.gov The application of physiologic doses of Substance P to these cells resulted in increased rates of migration. nih.gov This migratory effect is associated with an increase in intracellular calcium concentrations. nih.gov

Vascular Permeability and Vasodilation Mechanisms

This compound is a potent regulator of vascular function, exhibiting significant effects on both vascular permeability and vasodilation. mdpi.com Its vasodilatory action is primarily endothelium-dependent and is mediated through the stimulation of the endothelial cell neurokinin-1 (NK1) receptor. ahajournals.orgnih.gov This interaction triggers the release of endothelium-derived vasodilators, with nitric oxide being a key mediator. ahajournals.orgnih.gov In human forearm circulation, the vasodilation induced by intra-arterial infusion of Substance P can be abolished by a selective NK₁ receptor antagonist, confirming the receptor's critical role. nih.gov

In addition to its vasodilatory properties, Substance P also enhances vascular permeability. nih.gov This effect, combined with its ability to evoke vasodilation, leads to increased local blood flow and can increase the movement of fluid from capillaries and post-capillary venules into the surrounding tissue. nih.gov This action is particularly relevant in inflammatory processes. However, the vascular response to Substance P can be complex and tissue-specific. While it generally causes vasodilation, in certain vascular beds like the pulmonary circulation, it can act as a vasoconstrictor, an effect that may be mediated via NK1R through thromboxane (B8750289) or via NK2R. frontiersin.org At higher concentrations, the vasoconstrictor effect in the pulmonary arteries tends to dominate. frontiersin.org

Vascular EffectMediating ReceptorKey MechanismReference
VasodilationNK1 Receptor (on endothelial cells)Endothelium-dependent, nitric oxide release ahajournals.orgnih.gov
Increased Vascular PermeabilityNot specifiedIncreased fluid flux from capillaries nih.gov
Pulmonary VasoconstrictionNK1R (via thromboxane) or NK2RDirect action on pulmonary arteries frontiersin.org

Cardiovascular System Control (Heart Rate, Blood Pressure Regulation)

Substance P is intricately involved in the central and peripheral regulation of the cardiovascular system, influencing heart rate and blood pressure. nih.govresearchgate.net It acts as a potent vasodilator in many vascular beds, which contributes to its role in blood pressure regulation. ahajournals.org Endogenous Substance P appears to counteract elevations in blood pressure by modulating both cardiac output and peripheral resistance. ahajournals.org For instance, in a preclinical model of DOCA-salt hypertension in rats, the acute blockade of NK-1 receptors led to a significant and sustained increase in mean arterial pressure, suggesting a tonic vasodilatory role for Substance P in this pathological state. ahajournals.org

Cardiovascular ParameterEffect of Substance PMediating Mechanism/ConditionReference
Blood PressureTends to lowerVasodilation, modulation of peripheral resistance ahajournals.org
Blood Pressure (DOCA-salt hypertension)Counteracts elevationModulation of cardiac output and peripheral resistance ahajournals.org
Heart Rate (isolated heart)Decrease (negative chronotropic)Stimulation of parasympathetic intracardiac neurons doi.org
Heart Rate & Blood Pressure (central action)IncreaseActivation of neurons in the paraventricular nucleus doi.org

Lymphatic Vessel Function Modulation

This compound is a significant modulator of lymphatic vessel function, primarily by enhancing the contractility of lymphatic muscle. nih.govresearchgate.net This neuropeptide is associated with the sensory innervation of lymphoid tissue and is thought to play a role in lymphatic function during inflammation. nih.gov Preclinical studies on isolated rat mesenteric lymphatic vessels have demonstrated that Substance P has substantial positive inotropic (increased force of contraction) and chronotropic (increased rate of contraction) effects. researchgate.net

Under isometric conditions, a 10 nM concentration of Substance P was shown to dramatically enhance both the amplitude and frequency of lymphatic contractions. researchgate.net Specifically, it increased the contraction frequency by approximately 2.4-fold and the amplitude by about 1.9-fold. researchgate.net Under isobaric conditions, which mimic physiological pressure changes, Substance P caused a robust increase in contraction frequency at all pressures and shifted the relationship between pump output and pressure, indicating improved pump efficiency. researchgate.net These direct actions on lymphatic muscle are independent of changes in preload that might result from Substance P's effects on capillary permeability, suggesting a direct role in improving the working range of the lymphatic pump. nih.govresearchgate.net This enhancement of lymphatic pumping would work in concert with its effects on vascular permeability to promote fluid clearance from tissues. nih.gov

Experimental ConditionParameterEffect of Substance P (10 nM)Reference
IsometricContraction Frequency~2.4-fold increase researchgate.net
IsometricContraction Amplitude~1.9-fold increase researchgate.net
IsobaricContraction FrequencyRobust increase at all pressures researchgate.net
IsobaricPump EfficiencyImproved nih.govresearchgate.net

Pathophysiological Contributions of Substance P Acetate Preclinical Models

Inflammation and Neurogenic Inflammation Pathomechanisms

Substance P is a pivotal mediator of neurogenic inflammation, a process where neuronal activation leads to inflammatory responses such as vasodilation, increased vascular permeability, and immune cell recruitment. nih.govfrontiersin.org This process is initiated by the release of SP and other neuropeptides from the peripheral terminals of sensory nerve fibers in response to injury or infection. wikipedia.org The interaction of SP with its high-affinity NK-1R on various cells, including endothelial and immune cells, triggers a cascade of inflammatory events. frontiersin.org

Substance P is implicated in both acute and chronic inflammatory conditions by initiating and amplifying the inflammatory response. In acute settings, its release leads to rapid plasma extravasation, edema, and the recruitment of leukocytes, which are hallmark features of inflammation. frontiersin.org In chronic inflammatory diseases, sustained high levels of SP and upregulation of its receptor, NK-1R, contribute to the persistence of inflammation. nih.gov This is observed in preclinical models of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. nih.govnih.gov SP contributes to the attraction of immune cells like neutrophils to the site of inflammation, and studies in NK-1R knockout mice have shown impaired neutrophil migration. nih.gov

The neuropeptide can be secreted by both nerves and various inflammatory cells, including macrophages, eosinophils, lymphocytes, and dendritic cells, creating a feedback loop that sustains inflammation. nih.gov This dual origin underscores its integral role in linking the nervous and immune responses during inflammatory processes.

Substance P exerts its pro-inflammatory effects through complex interactions with a variety of inflammatory mediators and signaling pathways. It can trigger the expression and release of numerous cytokines from immune cells such as monocytes, macrophages, and lymphocytes. frontiersin.org In turn, many of these cytokines can regulate the release of Substance P and the expression of its receptor, creating a positive feedback mechanism that amplifies the inflammatory cascade. frontiersin.org

Preclinical studies in rats have demonstrated that SP interacts with other putative inflammatory mediators. For instance, low doses of Substance P can potentiate the inflammatory responses to serotonin (B10506), bradykinin (B550075), and prostaglandin (B15479496) E1. nih.gov Conversely, higher doses of SP are potentiated by prostaglandin E1 and adenosine (B11128) 5'-triphosphate. nih.gov Research on isolated rat skin shows that mediators like bradykinin can augment the release of SP, and this effect is further facilitated by serotonin and histamine (B1213489). nih.gov

At the molecular level, the binding of SP to the NK-1R activates intracellular signaling pathways, notably the nuclear factor kappa B (NF-κB) pathway, which is a critical regulator of the expression of genes involved in inflammation. mdpi.commdpi.com Activation of NK-1R can also stimulate the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) second messenger systems, depending on the cell type. nih.gov

Interaction of Substance P with Inflammatory Mediators in Preclinical Models

Interacting MediatorObserved Effect in Preclinical ModelsReference
Prostaglandin E1 (PGE1)Potentiates SP-induced inflammatory response. nih.gov
BradykininPotentiated by low doses of SP; stimulates SP release. nih.govnih.gov
Serotonin (5-HT)Potentiated by low doses of SP; facilitates bradykinin-evoked SP release. nih.govnih.gov
HistamineFacilitates bradykinin-evoked SP release. nih.gov
Cytokines (e.g., IL-1, IL-6, TNF-α)SP stimulates their production and release from immune cells. frontiersin.org
Adenosine 5'-triphosphate (ATP)Potentiates SP-induced inflammatory response. nih.gov

The role of Substance P in organ-specific inflammation has been extensively studied in preclinical models of colitis and pancreatitis.

Colitis: In animal models of inflammatory bowel disease (IBD), such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, elevated levels of SP and upregulation of NK-1R expression are observed in the colon, correlating with disease activity. nih.govnih.gov Studies show that administration of exogenous SP can ameliorate clinical symptoms, reduce intestinal barrier dysfunction, and suppress the inflammatory response in DSS-induced colitis. nih.govnih.gov Conversely, other research highlights the pro-inflammatory role of SP, where it contributes to the pathophysiology of IBD by modulating cytokine release from mesenteric preadipocytes. escholarship.orgjrturnerlab.com The density of SP-containing neurons is often increased in inflamed intestinal tissue, suggesting its active involvement in the inflammatory process. cureus.com

Pancreatitis: In experimental models of acute pancreatitis, such as those induced by cerulein, Substance P is a key mediator of inflammatory edema. nih.govresearchgate.net It is released from sensory nerves and binds to NK-1R on endothelial cells, leading to plasma extravasation, edema, and neutrophil infiltration into the pancreas. nih.gov Preclinical studies in rats and mice have demonstrated that pharmacologic antagonism or genetic deletion of the NK-1R significantly reduces the severity of cerulein-induced pancreatitis, including decreasing hyperamylasemia, pancreatic edema, and acinar cell necrosis. nih.govnih.gov These findings indicate that SP, acting via the NK-1R, plays a crucial pro-inflammatory role in the early stages of acute pancreatitis. researchgate.netnih.gov

Role of Substance P in Preclinical Organ Inflammation Models

Organ/Condition ModelAnimal ModelKey Findings Related to Substance PReference
ColitisDSS-induced colitis in miceIncreased SP-positive neurons and SP expression in colitis lesions. Exogenous SP ameliorated clinical symptoms and inflammation. nih.govnih.gov
Acute PancreatitisCerulein-induced pancreatitis in rats and miceSP mediates inflammatory edema and plasma extravasation via NK-1R. nih.gov
Acute PancreatitisCaerulein-induced pancreatitis in miceGenetic deletion of NK-1R reduces severity of pancreatitis and associated lung injury. nih.gov

Pain Pathways Research in Preclinical Contexts

Substance P is fundamentally involved in the processing of pain signals, particularly in the transition from acute to chronic pain. nih.gov It is expressed in small- to medium-sized neurons of the dorsal root ganglia and is transported to both central and peripheral nerve terminals. nih.gov

Substance P functions as a primary neurotransmitter in the transmission of nociceptive (painful) information into the central nervous system. wikipedia.org Within the dorsal horn of the spinal cord, it is co-released with glutamate (B1630785) from the presynaptic terminals of primary afferent C-fibers in response to noxious stimuli. wikipedia.orgnih.gov While glutamate provides fast, excitatory signaling, Substance P is thought to produce a slower, more prolonged depolarization of postsynaptic neurons. mdpi.com This action sensitizes the postsynaptic neurons to the effects of glutamate, thereby amplifying and facilitating the transmission of pain signals to higher brain centers. nih.govmdpi.com This synergistic relationship is crucial for the development of central sensitization, a state of neuronal hyperexcitability that contributes to chronic pain conditions.

In the peripheral nervous system, Substance P plays a significant role in modulating the excitability of nociceptors, the specialized sensory neurons that detect painful stimuli. During tissue injury and inflammation, SP is released from the peripheral terminals of these sensory neurons, acting in an autocrine or paracrine fashion to sensitize them. nih.gov

This sensitization occurs through the modulation of various ion channels on the nociceptor membrane. Preclinical studies have shown that SP can potentiate the activity of several key ion channels involved in pain, including:

TRPV1 channels: These are receptors for capsaicin (B1668287) and are activated by heat and low pH. SP enhances their activity, contributing to thermal hyperalgesia. nih.gov

Voltage-gated sodium channels (Nav1.8): SP can increase the function of these channels, which are critical for the generation and propagation of action potentials in nociceptors. nih.gov

Calcium channels: SP has been shown to modulate L- and N-type calcium channels in sensory neurons. nih.gov

Potassium channels: SP can decrease the activity of certain potassium channels, such as the low-threshold kv4 channel, which leads to increased neuronal excitability and sensitization of nociceptors. nih.gov

By enhancing the function of excitatory ion channels and decreasing the activity of inhibitory ones, Substance P effectively lowers the activation threshold of nociceptors, causing them to respond more robustly to subsequent stimuli. mdpi.comnih.gov This mechanism is a key contributor to the development of hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus) observed in inflammatory and neuropathic pain states. nih.gov

Interplay with Other Neuropeptides in Pain Signaling (e.g., CGRP)

Substance P (SP), utilized as its acetate (B1210297) salt in research, is a key player in pain signaling and neurogenic inflammation, often working in concert with Calcitonin Gene-Related Peptide (CGRP). elifesciences.orgelifesciences.org These two neuropeptides are extensively co-expressed in pain-responsive sensory neurons. elifesciences.org Upon activation by noxious stimuli, SP and CGRP are released from the nerve endings of these neurons, both in the spinal cord and in peripheral tissues. elifesciences.orgelifesciences.org

In the spinal cord's dorsal horn, a critical site for pain processing, the co-release of SP and CGRP enhances pain transmission. elifesciences.org Preclinical research shows that CGRP can potentiate the release of SP from primary afferent terminals in the spinal cord, thereby promoting the transmission of pain signals. nih.gov This synergistic action amplifies the response to painful mechanical stimuli. nih.gov

Peripherally, the release of SP and CGRP from sensory nerve endings drives neurogenic inflammation, a process characterized by vasodilation and increased vascular permeability. nih.govresearchgate.net CGRP is a potent vasodilator, while SP primarily increases the permeability of blood vessels, leading to plasma extravasation. nih.govlu.se Their combined release contributes significantly to the inflammatory response following tissue injury. nih.gov

NeuropeptidePrimary Role in Pain and Inflammation
Substance P (SP)Enhances pain transmission, increases vascular permeability (plasma extravasation)
Calcitonin Gene-Related Peptide (CGRP)Potent vasodilator, potentiates SP release in the spinal cord

Tissue Repair and Regeneration Dynamics

Substance P Acetate in Wound Healing Mechanisms (e.g., Diabetic Wounds)

This compound has demonstrated a significant therapeutic role in promoting the healing of compromised wounds, such as those found in diabetic models. mdpi.comnih.gov Diabetic wounds are often characterized by impaired angiogenesis and prolonged inflammation. nih.govnih.gov Preclinical studies show that the administration of SP can accelerate wound closure in diabetic mice. nih.govsemanticscholar.org This is achieved, in part, by inducing an acute inflammatory response necessary for healing progression and by modulating macrophage activity toward a pro-reparative M2 phenotype. nih.gov Furthermore, SP enhances angiogenesis, a critical process for supplying oxygen and nutrients to the healing tissue. mdpi.comnih.govahajournals.org In diabetic models, SP treatment has been shown to increase the formation of blood vessels and induce the mobilization of endothelial progenitor cells. nih.govsemanticscholar.org

Proliferative Effects on Various Cell Types in Repair Processes

Substance P exerts its pro-regenerative effects by stimulating the growth and activity of several cell types crucial for tissue repair. It has been shown to increase the proliferation of human epidermal keratinocytes and dermal fibroblasts. mdpi.comnih.govresearchgate.netcapes.gov.br This proliferative action is vital for re-epithelialization and the formation of new granulation tissue. mdpi.com In the context of diabetic wounds, SP can rescue the diminished function of dermal fibroblasts, increasing their proliferation and enhancing their potential to support angiogenesis. nih.gov SP also stimulates the proliferation of endothelial cells, contributing to the formation of new blood vessels. mdpi.com By promoting the growth of these key cell populations, Substance P facilitates multiple stages of the wound healing cascade. researchgate.net

Cell TypeEffect of Substance P StimulationRole in Tissue Repair
KeratinocytesIncreased proliferation and migrationRe-epithelialization of the wound surface
FibroblastsIncreased proliferation and extracellular matrix productionFormation of granulation tissue and collagen deposition
Endothelial CellsIncreased proliferation and tube formationAngiogenesis (new blood vessel formation)

Cancer Research Applications

Neurokinin 1 Receptor Overexpression in Glioblastoma and Other Cancer Cells

The Neurokinin 1 Receptor (NK1R), the primary receptor for Substance P, is overexpressed in a wide array of human cancers, including the highly aggressive brain tumor, glioblastoma. nih.govmdpi.comresearchgate.net This overexpression is often correlated with the degree of malignancy and a poor prognosis. mdpi.comresearchgate.net The interaction between SP and the overexpressed NK1R on cancer cells can trigger multiple pathways that are beneficial for tumor survival and progression. nih.govmdpi.com This signaling promotes cancer cell proliferation, migration, and angiogenesis (the formation of new blood vessels to supply the tumor). nih.govaacrjournals.orgmdpi.com Furthermore, the SP/NK1R system exerts an anti-apoptotic effect, protecting cancer cells from programmed cell death. aacrjournals.orgnih.govnih.gov In glioblastoma cell lines, SP has been shown to be a mitogen, stimulating cell growth through NK1R activation. nih.gov

This compound Analogue Development for Receptor Targeting

The consistent overexpression of NK1R on various tumor cells makes it an attractive target for novel cancer therapies. nih.govmdpi.com This has led to the development of Substance P analogues designed to either block the receptor or to deliver cytotoxic agents directly to the cancer cells.

One major strategy involves the use of NK1R antagonists—molecules that bind to the receptor and block the pro-tumorigenic effects of SP. mdpi.com These antagonists have been shown in preclinical studies to inhibit tumor cell growth and induce apoptosis in various cancer cell lines, including those from glioblastoma, pancreatic cancer, and melanoma. nih.govnih.gov

Another promising approach is the creation of peptide-drug conjugates (PDCs). mdpi.com This involves linking a potent cytotoxic drug to a Substance P analogue. nih.gov The SP analogue acts as a homing device, selectively delivering the toxic payload to cancer cells that overexpress NK1R, thereby minimizing damage to healthy tissues. mdpi.com Radiolabeled SP analogues are also being investigated for targeted radionuclide therapy, where a radioactive isotope is delivered specifically to the tumor site. mdpi.comnih.govnih.gov

Advanced Research Methodologies and Preclinical Investigative Models

In Vitro Experimental Paradigms

In vitro models provide a fundamental advantage by isolating specific biological components, thereby allowing for detailed investigation of molecular and cellular mechanisms without the confounding variables of a whole organism. scireq.com

Cell culture systems are indispensable for studying the direct interaction between Substance P acetate (B1210297) and its primary receptor, the neurokinin-1 receptor (NK-1R). Researchers commonly use mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express high levels of the NK-1R.

Radioligand binding assays are a key technique used in these models. By using a radioactively labeled form of Substance P, researchers can quantify the binding affinity (Kd) and the density of receptors (Bmax) on the cell surface. Competitive binding assays, where unlabeled Substance P acetate or other potential ligands compete with the radioligand, are used to determine the binding affinities of new compounds. nih.gov For example, studies in guinea pig macrophages using radiolabeled Substance P identified a single class of high-affinity binding sites. nih.gov

Once Substance P binds to the NK-1R, it triggers a cascade of intracellular signaling events. nih.gov Cultured cells are essential for dissecting these pathways. Since NK-1R is a G protein-coupled receptor (GPCR), its activation typically leads to the stimulation of phospholipase C, resulting in the generation of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov These messengers, in turn, cause an increase in intracellular calcium concentrations and the activation of protein kinase C. Researchers can measure these downstream effects using techniques such as calcium imaging with fluorescent dyes and assays that quantify IP3 levels. Furthermore, NK-1R activation can modulate cyclic adenosine (B11128) monophosphate (cAMP) levels and activate mitogen-activated protein kinase (MAPK) cascades, which can be studied to understand the long-term effects of Substance P on cell function, including gene expression and proliferation. nih.govfrontiersin.org

Table 1: Common Cell-Based Assays for this compound Research
Assay TypePrincipleTypical MeasurementInformation Gained
Radioligand BindingMeasures the binding of radioactively labeled Substance P to NK-1 receptors on cell membranes.Binding affinity (Kd), receptor density (Bmax).Characterizes the direct interaction between ligand and receptor.
Calcium ImagingUses fluorescent dyes that change intensity in the presence of calcium to visualize intracellular calcium mobilization upon receptor activation.Changes in fluorescence intensity over time.Measures a key downstream signaling event (Gq pathway activation).
Inositol Phosphate (B84403) (IP) AssayQuantifies the accumulation of inositol phosphates, a second messenger produced following phospholipase C activation.Levels of IP1, IP2, IP3.Directly measures the product of the primary signaling pathway.
MAPK Activation AssayDetects the phosphorylation of MAP kinases (e.g., ERK1/2) using specific antibodies (Western blotting or ELISA).Levels of phosphorylated ERK1/2.Investigates signaling pathways related to cell growth and differentiation. frontiersin.org

Organ bath techniques allow for the study of this compound's effects on whole tissues in a controlled ex vivo setting. scireq.companlab.com This method bridges the gap between cellular assays and whole-animal studies by preserving the complex interactions between different cell types within a tissue. panlab.com Tissues are isolated from an animal and suspended in a chamber (the organ bath) filled with a physiological salt solution, oxygenated, and maintained at a constant temperature. reprocell.com The contractile or relaxant responses of the tissue to the application of this compound are then measured using a force transducer. reprocell.com

A classic preparation for studying Substance P is the guinea pig ileum, where it induces potent smooth muscle contraction. nih.gov This preparation is frequently used to determine the potency of Substance P analogues and the efficacy of NK-1R antagonists. Other tissues commonly used include tracheal rings to study bronchoconstriction, and arterial rings to investigate vasodilation. reprocell.comnih.gov For instance, studies using human umbilical artery segments in organ baths have shown that Substance P induces endothelium-dependent relaxation. nih.gov These models are invaluable for characterizing the pharmacological profile of drugs targeting the Substance P/NK-1R system. scireq.com

Electrophysiology provides a direct measure of how this compound modulates neuronal excitability. Acute brain slice preparations are a cornerstone of this research. plos.org A thin slice of a specific brain region (e.g., spinal cord dorsal horn, amygdala, or locus coeruleus) is kept viable in artificial cerebrospinal fluid. nih.gov Using microelectrodes, researchers can perform patch-clamp recordings from individual neurons within the slice to measure changes in membrane potential, firing rate, and synaptic currents in response to the application of this compound. These studies have demonstrated that Substance P generally has an excitatory effect, causing slow depolarization of neurons, which is critical for its role in pain transmission and stress responses.

Single-fiber recording is another powerful technique, used primarily to study the activity of peripheral sensory nerves. In this ex vivo preparation, a nerve bundle is dissected and placed in a recording chamber. A single nerve fiber (axon) is isolated, and its electrical activity is recorded in response to stimuli. Applying this compound can sensitize these nerve fibers, lowering their threshold for activation by painful stimuli, a key mechanism in peripheral sensitization.

In Vivo Preclinical Animal Models

In vivo models are essential for understanding the integrated physiological and behavioral roles of this compound. These models allow researchers to investigate its function in the context of a complete, living organism.

The development of genetic knockout mice has revolutionized the study of the Substance P system. In these models, the gene encoding either Substance P itself (TAC1) or its receptor (NK1R) is deleted. researchgate.net By comparing the phenotype of these knockout mice to their wild-type littermates, researchers can infer the function of the deleted gene.

TAC1 Knockout Models: Mice lacking the TAC1 gene, and therefore unable to produce Substance P (and other tachykinins like Neurokinin A), show significant alterations in pain and inflammatory responses. researchgate.net For example, these mice often display a reduced response to moderate and intense painful stimuli. researchgate.net

NK1R Knockout Models: Mice deficient in the NK-1R exhibit a phenotype that largely mirrors the effects of pharmacological blockade. They show reduced responses in models of pain and inflammation. nih.gov Intriguingly, NK1R knockout mice also display behaviors consistent with reduced anxiety and depression, providing strong genetic evidence for the role of the Substance P system in emotional regulation. nih.govsemanticscholar.org

Table 2: Key Phenotypes Observed in TAC1 and NK1R Knockout Mice
Knockout ModelPrimary DeficiencyObserved PhenotypeKey Implication
TAC1 KnockoutAbsence of Substance P and Neurokinin A. nih.govReduced response to moderate-to-intense pain; decreased neurogenic inflammation. researchgate.netConfirms the critical role of tachykinins in nociception and inflammation.
NK1R KnockoutAbsence of the primary Substance P receptor. nih.govReduced pain responses; anxiolytic and antidepressant-like behaviors; impaired neutrophil migration. nih.govnih.govsemanticscholar.orgValidates NK-1R as the key mediator of Substance P's effects on pain, emotion, and inflammation.

Pharmacological tools allow for the acute and often site-specific manipulation of the Substance P system in animals.

Agonists: The administration of this compound or selective NK-1R agonists is used to mimic the endogenous effects of the neuropeptide. For example, injection of Substance P into specific brain regions can elicit behaviors related to anxiety or pain, helping to map the neural circuits involved. uga.edu A selective NK-1 receptor agonist, [Sar⁹, Met(O₂)¹¹]-Substance P, is used experimentally to stimulate inositol phosphate formation and taurine (B1682933) release in cell lines. merckmillipore.com

Antagonists: The development of potent and selective NK-1R antagonists has been a crucial tool for both research and therapeutic development. researchgate.net In preclinical models, administering NK-1R antagonists can block or reverse the effects of Substance P. These compounds have been shown to have analgesic, anxiolytic, and anti-emetic effects in various animal models. mdpi.comnih.gov For example, NK-1R antagonists effectively block the vasodilation and plasma extravasation that characterize neurogenic inflammation. researchgate.net The success of antagonists like Aprepitant (B1667566) in preventing chemotherapy-induced nausea and vomiting in clinical settings was built upon extensive preclinical research using these pharmacological models. nih.govmdpi.com

Models for Studying Neuroinflammation and Neurodegeneration

Substance P (SP) and its primary receptor, the neurokinin-1 receptor (NK1R), are integral components in the interplay between the nervous and immune systems, a connection that is central to neuroinflammation. nih.gov This system's involvement has been investigated in various preclinical models of neurodegenerative diseases. In the context of Alzheimer's disease (AD), Substance P has demonstrated a dual role. nih.gov While some research points to its neuroprotective capabilities, such as modulating the processing of amyloid precursor protein, other studies highlight its pro-inflammatory effects that may exacerbate the condition. nih.gov In both human AD patients and corresponding animal models, a notable decrease in SP levels has been observed in the hippocampus, a brain region critical for memory. nih.gov

In models of Parkinson's disease (PD), research suggests that the lack of dopaminergic drive may lead to a reduction of SP expression. researchgate.net Studies using a hemi-parkinsonian rodent model have shown that treatment with an NK1R antagonist can be neuroprotective. tums.ac.ir The SP/NK1R system is considered a key player in the neuroinflammation associated with a range of central nervous system (CNS) diseases. nih.govresearchgate.net Research has explored the role of SP in other neurodegenerative conditions, including Multiple Sclerosis (MS), Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), indicating that the peptide is engaged in the pathogenesis of these disorders. researchgate.nettums.ac.ir

Table 1: Findings on Substance P in Neurodegenerative Disease Models
Disease ModelKey Findings Related to Substance PReference
Alzheimer's Disease (AD)Exhibits both neuroprotective and damaging pro-inflammatory effects. SP levels are decreased in the hippocampus in human patients and animal models. nih.gov
Parkinson's Disease (PD)SP expression may be reduced due to a lack of dopaminergic drive. NK1R antagonists show neuroprotective effects in rodent models. researchgate.nettums.ac.ir
Multiple Sclerosis (MS)SP is implicated in the pathogenesis of the disease through its role in neuroinflammation. researchgate.nettums.ac.ir

Models for Studying Pain and Nociception

Substance P is a critical neurotransmitter and neuromodulator in the processing of pain signals, particularly in response to intense or noxious stimuli. nih.govresearchgate.net Its role is extensively studied in various preclinical pain models. In models of inflammatory pain, such as hind paw incision or injection of inflammatory agents, SP signaling is shown to facilitate nociceptive sensitization. researchgate.netnih.gov For instance, mice lacking the gene for SP (ppt-A-/- mice) exhibit reduced heat and mechanical nociceptive signaling following an incision. nih.gov

The mechanism of SP's pro-nociceptive action often involves enhancing the effects of glutamate (B1630785), the primary excitatory neurotransmitter in the spinal cord. mdpi.comnih.gov Activation of the NK1R by Substance P can lead to increased phosphorylation of NMDA receptors, augmenting glutamate-induced currents and lowering the pain threshold of dorsal horn neurons. mdpi.comnih.gov Animal models have demonstrated that peripheral injection of SP can induce behaviors indicative of hyperalgesia and allodynia. researchgate.netnih.gov However, the role of SP is complex; while it is crucial for the full development of certain pain states, some studies using knockout mice have found that acute pain signaling can persist even in the absence of both Substance P and CGRPα, another key pain-related neuropeptide. nih.govelifesciences.org

Table 2: Substance P in Preclinical Pain and Nociception Models
Pain ModelObserved Role of Substance PReference
Incisional PainFacilitates post-incisional hyperalgesia; genetic deletion of SP reduces nociceptive signaling. nih.gov
Inflammatory Pain (e.g., CFA injection)Contributes to nociceptive sensitization. elifesciences.org
Chemical Nociception (e.g., peripheral SP injection)Induces mechanical hyperalgesia and allodynia. researchgate.netnih.gov
Genetic Knockout Models (NK-1 Receptor)Absence of characteristic amplification ('wind up') and intensity coding of nociceptive reflexes. nih.gov

Models for Studying Inflammatory Bowel Conditions

Substance P is a significant pro-inflammatory mediator in the gut, and its role is extensively investigated in models of inflammatory bowel disease (IBD), which includes ulcerative colitis (UC) and Crohn's disease (CD). nih.govnih.gov In IBD, dysregulation of neuropeptides, particularly an elevation in SP, is linked to intestinal inflammation. nih.gov Studies using dextran (B179266) sodium sulfate (B86663) (DSS) to induce acute colitis in mice have shown that SP-positive neurons are activated and SP expression increases in colitis lesions. ijbs.com Interestingly, in one such study, the administration of exogenous SP was found to ameliorate clinical symptoms and the inflammatory response, suggesting a complex, potentially regulatory role. ijbs.com

Research consistently shows a positive correlation between the concentration of Substance P and the severity of disease activity in both human IBD and animal models. nih.govnih.gov Increased levels of SP and a higher density of SP-immunoreactive nerve fibers are observed in the colonic mucosa of IBD patients, with alterations being more pronounced in ulcerative colitis than in Crohn's disease. nih.govnih.gov These findings from preclinical and clinical studies underscore the involvement of the enteric nervous system and Substance P in the pathophysiology of IBD. nih.gov

Table 3: Role of Substance P in Inflammatory Bowel Condition Models
Model/ConditionKey Findings Regarding Substance PReference
Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice)Increased expression of SP in colitis lesions. Exogenous SP administration was shown to attenuate colitis. ijbs.com
Human Ulcerative Colitis (UC)Elevated levels of SP in colonic mucosa correlate positively with disease activity; changes are more prevalent than in CD. nih.govnih.gov
Human Crohn's Disease (CD)Increased plasma SP levels and immunoreactivity in the colon of patients with active disease. nih.gov

Behavioral Neuroscience Models for Cognitive and Affective Studies

Substance P and its NK1R receptor are widely distributed in brain regions associated with emotion, stress, and memory, making them a focus of behavioral neuroscience research. nih.govnih.gov Preclinical studies utilize various models to investigate SP's role in cognition and affective states. For instance, in rodent models of learning and memory, such as the passive avoidance task, SP has been shown to play a role when injected into specific brain regions like the globus pallidus or amygdala. nih.gov There is increasing evidence that the SP/NK1R system is involved in memory processes, with some studies suggesting it has memory-promoting effects. nih.gov

Substance P is also implicated in affective behaviors like anxiety and depression. nih.gov It is anatomically localized in brain areas critical to mood regulation, including the locus coeruleus and raphe nucleus. nih.gov Furthermore, research in mice lacking the NK-1 receptor revealed that while the peptide was not essential for mediating acute pain, it was critical for the development of stress-induced analgesia and for aggressive responses to territorial challenges, highlighting an unexpected role in adaptive responses to stress. nih.gov These findings demonstrate that Substance P is a key neuromodulator in the circuits governing cognition, stress responses, and social behaviors.

Table 4: Substance P in Behavioral Neuroscience Models
Behavioral DomainModel/TestRole of Substance PReference
Learning & MemoryPassive Avoidance TaskSP and NK1 receptors facilitate positive reinforcement and play a role in passive avoidance learning. nih.gov
Stress & AnalgesiaStress-Induced Analgesia ModelsEssential for the full development of stress-induced analgesia. nih.gov
AggressionTerritorial ChallengeRequired for an aggressive response to territorial challenges in mice. nih.gov
Anxiety & Depression(Not specified)SP influences neurotransmitter activity in brain regions associated with depression (e.g., locus coeruleus). nih.gov

Analytical and Detection Techniques

Immunohistochemistry for this compound and Receptor Localization

Immunohistochemistry (IHC) is a fundamental technique used to visualize the distribution and localization of Substance P and its neurokinin-1 receptor (NK1R) within tissues. This method provides crucial insights into the specific cells and anatomical structures involved in SP signaling. Ultrastructural studies using IHC have identified SP-positive terminals in various regions of the central nervous system, such as the olivary pretectal nucleus in the rat brain, which is involved in the pupillary light reflex. nih.govspringermedicine.com In this region, SP and its NK1 receptor were found on dendrites within complex synaptic arrangements, suggesting a neuromodulatory role. nih.gov

IHC has also been instrumental in mapping the SP/NK1R system in the peripheral nervous system. For example, studies have demonstrated NK1 receptor immunoreactivity in a significant percentage (32%) of unmyelinated axons in the glabrous skin of the rat hindpaw, providing the first direct evidence of these receptors on primary afferent fibers. nih.gov In the gastrointestinal tract, a key area for SP research, IHC has been used to show variations in the distribution of SP immunoreactive fibers across different intestinal layers in the context of inflammatory bowel disease. nih.gov

Table 5: Immunohistochemical Localization of Substance P and NK1R
Tissue/RegionKey Localization FindingsReference
Rat Olivary Pretectal NucleusSP-positive terminals of multiple origins identified; NK1 receptors located on dendrites in glomerular-like arrangements. nih.gov
Rat Glabrous SkinNK1 receptors localized on 32% of unmyelinated primary afferent axons. nih.gov
Human Colon (IBD)Elevated density of SP immunoreactive fibers observed in the colonic mucosa. nih.gov
Human Mucosal TissueSPR mRNA and protein expression detected in lamina propria mononuclear cells, lymphoid follicles, and epithelium. researchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used quantitative method for measuring the concentration of Substance P in various biological fluids, including plasma, serum, saliva, and cell culture supernatants. thermofisher.comabcam.com The most common format for Substance P detection is the competitive ELISA. abcam.comthermofisher.com In this assay, Substance P present in a sample competes with a labeled (e.g., biotinylated or enzyme-conjugated) Substance P standard for binding to a limited number of anti-Substance P antibody sites, which are typically coated onto a microplate. abcam.comthermofisher.com

The principle involves incubating the sample or standard with the antibody and the labeled SP. abcam.com After washing away unbound reagents, a substrate is added that reacts with the enzyme conjugate to produce a measurable signal, usually a color change. thermofisher.com The intensity of this signal is inversely proportional to the concentration of Substance P in the sample; a lower signal indicates a higher concentration of SP in the original sample. abcam.com The concentration in unknown samples is determined by comparing their absorbance readings to a standard curve generated from known concentrations of a Substance P standard. thermofisher.com Commercially available ELISA kits are validated for sensitivity, specificity, and precision, providing a reliable tool for researchers. thermofisher.com

Table 6: Typical Specifications of Commercial Substance P ELISA Kits
ParameterTypical Range/ValueReference
Assay TypeCompetitive Immunoassay abcam.com
Sample TypesSerum, Plasma, Saliva, Urine, Culture Supernatants thermofisher.comabcam.com
Assay RangeApproximately 78 - 5,000 pg/mL thermofisher.com
Analytical SensitivityApproximately 8 - 47 pg/mL thermofisher.com
Precision (CV)Intra-assay & Inter-assay CV: <10% thermofisher.com

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique for detecting and quantifying messenger RNA (mRNA) levels, providing crucial insights into the gene expression of Substance P (encoded by the TAC1 gene) and its primary receptor, the neurokinin-1 receptor (NK-1R). nih.govoaepublish.com This methodology allows researchers to understand the regulation of the Substance P/NK-1R system under various physiological and pathological conditions.

The process begins with the extraction of total RNA from a tissue or cell sample, which is then reverse transcribed into complementary DNA (cDNA). oaepublish.com This cDNA serves as the template for the qPCR amplification. The reaction is monitored in real-time, typically using a fluorescent dye like SYBR Green or a sequence-specific fluorescent probe, which allows for the quantification of the amplified DNA at each cycle. oaepublish.com The cycle threshold (Ct) value—the cycle number at which the fluorescence signal crosses a certain threshold—is inversely proportional to the amount of target mRNA in the original sample.

RT-qPCR assays developed for the NK-1R have demonstrated high sensitivity, capable of detecting as few as 100 mRNA copies, with a broad dynamic range of detection spanning from 10² to 10⁷ gene transcripts per reaction. nih.gov Such precision is vital for studying cells that express low levels of NK-1R mRNA, such as human immune cells. nih.gov The high reproducibility of this technique, with an intra-assay coefficient of variation for the Ct value often below 2%, ensures the reliability of the quantitative data. nih.gov

Research findings have utilized RT-qPCR to reveal dynamic changes in the expression of the genes encoding Substance P and its receptor. For example, studies on primary rat amygdala cells showed a notable increase in Tac1 gene expression after treatment with the synthetic glucocorticoid Dexamethasone.

TreatmentCell TypeObserved Change in Tac1 mRNA ExpressionReference
Dexamethasone (16h exposure)Primary Rat Amygdala Cells25% to 40% increase researchgate.net

Furthermore, investigations into the role of tachykinins in reproductive processes have employed RT-qPCR to map out the expression changes of the Tac1 gene in the rat uterus during early pregnancy, highlighting the system's involvement in embryo implantation. researchgate.net

Radioligand Binding Assays and Receptor Autoradiography

Radioligand binding assays are fundamental in pharmacology for characterizing the interaction between a ligand, such as Substance P, and its receptor. These assays use a radioactively labeled form of a ligand to measure its binding to receptors in tissues, cell membranes, or transfected cells. The primary types of assays are saturation and competition binding assays.

Saturation binding assays determine the density of receptors (Bmax) in a given sample and the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor. A lower Kd value signifies a higher binding affinity. Competition binding assays are used to determine the affinity (expressed as Ki) of an unlabeled compound by measuring its ability to compete with a radioligand for binding to the receptor.

Studies using these techniques have successfully characterized NK-1 receptors in various tissues. For instance, in rat brain cortex membranes, the binding of an ¹²⁵I-labeled Substance P derivative was found to be saturable and reversible. nih.gov Similarly, detailed characterization has been performed in other tissues and cell systems, providing key parameters for the NK-1 receptor.

Tissue/Cell LineRadioligandAffinity (Kd)Receptor Density (Bmax)Reference
Rat Brain Cortex¹²⁵I-BH-Substance P1.2 ± 0.4 nM0.5 ± 0.1 pmol/mg protein nih.gov
Guinea Pig Lung¹²⁵I-BH-Substance P0.96 ± 0.15 nMNot Reported nih.gov
CHO Cells (transfected with rat NK-1R)[³H]Substance P0.33 ± 0.13 nM5.83 ± 1.16 pmol/mg protein nih.gov

Receptor autoradiography is a related technique that allows for the anatomical localization of binding sites within tissue sections. By incubating a tissue slice with a radioligand and then exposing it to film or a sensitive detector, a visual map of receptor distribution can be generated. This has been used to show the distinct distribution of Substance P binding sites in different segments of the human gastrointestinal tract, particularly in arterioles, venules, and the myenteric plexus.

Radiopharmaceutical Development and Application for Receptor Targeting

The overexpression of NK-1 receptors in various tumors, including highly aggressive gliomas, has made the Substance P/NK-1R system an attractive target for the development of radiopharmaceuticals. mdpi.com These agents are designed for both diagnostic imaging and targeted radionuclide therapy, where a vector molecule with high affinity for the target receptor is labeled with a radionuclide. mdpi.com

Substance P and its analogues serve as the vector, guiding the attached radionuclide to tumor cells that overexpress the NK-1 receptor. mdpi.com The choice of radionuclide determines the application: gamma-emitters like technetium-99m (⁹⁹ᵐTc) are used for imaging, while beta- or alpha-emitters like lutetium-177 (B1209992) (¹⁷⁷Lu) or bismuth-213 (B1240523) (²¹³Bi) are used for therapy, delivering cytotoxic radiation directly to the cancer cells. nih.gov

The development process involves synthesizing and evaluating various radiolabeled Substance P analogues to optimize their properties. Key parameters assessed include the binding affinity (Kd) and receptor density (Bmax) on target cells. Research has focused on modifying Substance P fragments to enhance stability and binding characteristics. For example, various ¹⁷⁷Lu-labeled Substance P analogues have been tested on the U373 MG glioblastoma cell line, which is known to overexpress NK-1 receptors. These studies have demonstrated that specific analogues bind with high, nanomolar affinity.

RadiopharmaceuticalCell LineAffinity (Kd) (nM)Receptor Density (Bmax) (fmol/mg protein)Reference
[¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(1–11)U373 MG1.6 ± 0.211.2 ± 1.2 mdpi.com
[¹⁷⁷Lu]DOTA-SP(4–11)U373 MG6.1 ± 0.82.5 ± 0.3 mdpi.com
[¹⁷⁷Lu]DOTA-[Thi⁸,Met(O₂)¹¹]SP(5–11)U373 MG2.5 ± 0.46.5 ± 0.9 mdpi.com

While promising, challenges remain in the development of Substance P-based radiopharmaceuticals. These include ensuring sufficient stability in human serum and optimizing the migration of the agent within the tumor tissue to effectively target all cancer cells. nih.gov

Therapeutic Target Exploration and Future Research Trajectories Preclinical Basis

Substance P Acetate (B1210297) Pathway as a Target for Inflammation Management

The Substance P/NK-1R pathway is a significant mediator of inflammation, particularly neurogenic inflammation, which is a localized inflammatory response initiated by the release of neuropeptides from sensory nerve fibers. nih.govwikipedia.orgresearchgate.net When released, Substance P has potent pro-inflammatory effects. It can induce vasodilation and increase vascular permeability, leading to edema and the extravasation of immune cells into tissues. wikipedia.org

Preclinical studies have demonstrated that Substance P activates key inflammatory regulators. For instance, it can activate NF-κB in human astrocytoma cells, a crucial transcription factor that controls the expression of numerous inflammatory genes. nih.govfrontiersin.org This activation leads to the production and release of various inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from cells like astrocytes and monocytes. frontiersin.org Furthermore, Substance P stimulates the degranulation of mast cells, releasing histamine (B1213489) and other inflammatory mediators. nih.gov The peptide's role as a key player in immune complex-mediated inflammation suggests its importance in conditions like rheumatoid arthritis. The development of NK-1R antagonists has been a primary strategy to counter these effects, with studies showing that blocking this receptor can exert potent anti-inflammatory effects in animal models. nih.gov

Pro-Inflammatory Actions of Substance P in Preclinical Models
Cellular Target Signaling Pathway Activated Inflammatory Mediator Released Observed Effect
Astrocytes, MicrogliaNF-κB, MAPK nih.govfrontiersin.orgIL-1, IL-6, TNF-α frontiersin.orgNeuroinflammation nih.govfrontiersin.org
Endothelial CellsNK-1R wikipedia.orgNitric Oxide wikipedia.orgVasodilation, Increased Permeability
Mast CellsMRGPRX2/B2 researchgate.netHistamine, VEGF nih.govDegranulation, Angiogenesis nih.gov
Monocytes, MacrophagesNK-1R mdpi.comIL-1, IL-6, TNF-α, IFN-γ mdpi.comImmune Cell Recruitment & Activation nih.govmdpi.com

Potential Modulations for Neurobiological Disorders

The SP/NK-1R system is densely expressed in brain regions critical for regulating stress, anxiety, and mood, such as the amygdala, hippocampus, hypothalamus, and locus coeruleus. mdpi.comnih.govresearchgate.net This anatomical distribution has led to the hypothesis that modulating this pathway could be a therapeutic strategy for neurobiological disorders. nih.gov Preclinical research supports this, showing that central administration of Substance P can produce fear-related and anxiety-like behaviors in animal models. mdpi.comnih.gov

Conversely, blocking the NK-1R, either through genetic inactivation in knockout mice or pharmacologically with antagonists, produces behavioral changes in animals that resemble the effects of established antidepressant and anxiolytic drugs. mdpi.comnih.govnih.gov For example, mice lacking the gene for Substance P have been shown to be less prone to developing symptoms of depression and anxiety. mdpi.com NK-1R antagonists have demonstrated anxiolytic effects in various animal models. mdpi.com These antagonists appear to work through a unique mechanism that involves altering serotonin (B10506) and norepinephrine (B1679862) neuronal transmission, but in a manner distinct from traditional antidepressants. nih.gov While clinical trials with NK-1R antagonists like aprepitant (B1667566) for depression have yielded mixed results, the preclinical evidence strongly supports the involvement of the SP/NK-1R system in the pathophysiology of mood and anxiety disorders. nih.govnih.gov

Strategies for Enhancing Tissue Regeneration

Substance P is deeply involved in the complex process of wound healing and tissue regeneration. mdpi.comnih.gov It is released from sensory nerve fibers and inflammatory cells in response to tissue injury. mdpi.comnih.gov Preclinical studies across numerous animal models, including mice, rats, and rabbits, have shown that the application of Substance P can significantly accelerate the healing of both acute and chronic wounds, such as those seen in diabetes. mdpi.comnih.govmdpi.com

The regenerative potential of Substance P is multifaceted, influencing all phases of wound healing:

Inflammation Modulation: It promotes an acute inflammatory response, which is necessary to transition to the proliferative phase of healing. mdpi.comnih.gov It also helps modulate the macrophage phenotype, encouraging a shift towards the M2 phenotype associated with tissue repair. mdpi.comnih.gov

Cell Proliferation and Migration: In vitro studies show that Substance P enhances the proliferation and migration of keratinocytes, which is crucial for re-epithelialization. nih.gov

Angiogenesis: A major mechanism by which Substance P improves wound healing is by accelerating angiogenesis, the formation of new blood vessels. nih.gov It can modulate the levels of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov

Stem Cell Mobilization: Substance P has been shown to mobilize mesenchymal stem cells, helping to repopulate the bone marrow and contribute to tissue repair. nih.govnih.gov

Strategies exploring this potential involve the topical application of Substance P or its integration into scaffolds to promote healing in difficult-to-treat wounds. mdpi.com

Role of Substance P in Tissue Regeneration (Preclinical Findings)
Preclinical Model Key Mechanism Outcome
Diabetic Mice (STZ-induced) mdpi.comModulation of inflammation, M2 macrophage activationAccelerated wound closure
Ischemia Mouse Model jst.go.jpPromotion of neovascularizationAccelerated wound repair
In Vitro Keratinocyte Culture nih.govEnhanced cell proliferation and migrationImproved wound closure in scratch assay
Type 2 Diabetic Mice (db/db) nih.govRestoration of mesenchymal stem cell poolAccelerated wound healing
Full-thickness Excisional Wounds mdpi.comIncreased re-epithelialization and dermal thicknessEnhanced wound healing

Development of Novel Research Tools and Ligands

The exploration of the Substance P pathway has been greatly advanced by the development of specific research tools, primarily selective antagonists for the NK-1R. nih.gov The creation of non-peptidic NK-1R antagonists, such as aprepitant (MK-869), L-759274, and CP-122721, was a significant breakthrough, allowing for systemic administration and better brain penetration than earlier peptide-based antagonists. nih.gov These compounds have been invaluable in preclinical studies to pharmacologically block the SP/NK-1R system and investigate its role in inflammation, pain, and psychiatric disorders. nih.govnih.gov

Another critical set of research tools are genetically modified animal models. nih.gov The development of mice with a genetic deletion (knockout) of the NK-1R (NK1RKO) or the preprotachykinin-A gene (Tac1KO), which encodes Substance P, has allowed researchers to study the lifelong absence of this signaling system. nih.govelifesciences.org These models have been instrumental in confirming the role of Substance P in wound healing and exploring its function in pain transmission. nih.govelifesciences.org For instance, studies using NK1RKO mice confirmed that the wound-healing effects of exogenously applied Substance P are indeed mediated through this receptor. nih.gov These pharmacological and genetic tools continue to be essential for dissecting the complex biology of Substance P.

Elucidating Redundancy and Synergistic Interactions with Other Neuropeptide Systems

The function of Substance P does not occur in isolation; it is part of a complex network of neuropeptides that can exhibit both redundancy and synergistic interactions. A prominent example is its relationship with Calcitonin Gene-Related Peptide (CGRP). elifesciences.org Substance P and CGRP are frequently co-expressed in the same sensory neurons that transmit pain signals. elifesciences.orgelifesciences.orgnih.gov This co-localization has led to the hypothesis that their simultaneous inhibition might be necessary for effective analgesia, as blocking only one may lead to compensation by the other. elifesciences.org

Preclinical studies have revealed a complex interplay between these two peptides. For instance, in a model of heterotopic ossification, Substance P alone promoted the abnormal bone formation, while CGRP counteracted this effect when the two were delivered together. nih.gov This suggests a potential for both synergistic and antagonistic interactions depending on the physiological context. nih.gov Furthermore, Substance P has been shown to interact with monoamine transmitter systems, such as enhancing the release of serotonin (5-HT) in the brainstem. nih.gov Understanding these intricate interactions is a critical area of ongoing research, as this redundancy may explain why targeting Substance P alone has not always succeeded in clinical trials for chronic pain. elifesciences.orgelifesciences.org

Advancements in Preclinical Model Development for Substance P Acetate Research

A diverse array of preclinical models has been developed and refined to investigate the multifaceted roles of Substance P. These models are crucial for understanding its function in both health and disease.

Pain and Inflammation Models: The formalin test is used to study inflammatory pain, where changes in SP levels in the spinal cord correlate with pain behaviors. researchgate.net In models of osteoarthritis-induced chronic pain, blocking the SP-NK1R signal at an early stage was shown to prevent the progression of chronic pain and neuroimmune activation. nih.gov

Wound Healing Models: To study tissue regeneration, researchers use various models, including full-thickness excisional wounds on the dorsal skin of rodents. mdpi.commdpi.com Specific models have been developed in diabetic animals (e.g., streptozotocin-induced or db/db mice) to test the efficacy of Substance P in the context of impaired healing. mdpi.comnih.gov

Neurobiological Disorder Models: Ethologically based paradigms that induce stress are used to provoke anxiety- and depression-like behaviors in rodents. mdpi.comfrontiersin.org These models are essential for evaluating the anxiolytic and antidepressant potential of NK-1R antagonists. nih.govnih.gov

Genetic and Developmental Models: Beyond knockout mice, the zebrafish has emerged as a valuable vertebrate model for studying the expression of the Substance P transcript during embryonic development, providing insights into its fundamental roles during embryogenesis. researchgate.net

These advancing models, from in vitro systems to complex in vivo genetic manipulations, are vital for continuing to unravel the therapeutic potential of targeting the Substance P pathway. mdpi.comnih.gov

Q & A

Q. Table 1: Key Pharmacological Parameters of this compound

ParameterValueExperimental ModelReference
EC₅₀ (ghrelin receptor)5.2 nMHEK-293 cells
Solubility in DMSO2.5 mMIn vitro assays
Stability (-20°C)3 yearsPowder form

How can researchers resolve contradictions in reported EC₅₀ values for this compound across different receptor subtypes?

Level: Advanced
Answer:
Contradictions often arise from receptor subtype specificity or assay conditions. For example, this compound shows antagonism at tachykinin NK₁ (IC₅₀: 8 nM) but weaker activity at NK₂ receptors (IC₅₀: >100 nM) . To address discrepancies:

Standardize Assay Conditions : Use identical buffer pH (7.4), temperature (37°C), and incubation times.

Validate Receptor Expression : Confirm receptor density via qPCR or flow cytometry.

Cross-Validate with Orthogonal Assays : Compare radioligand displacement data with functional assays (e.g., calcium flux for NK₁).

What in vivo formulation protocols optimize bioavailability for this compound in oncology models?

Level: Intermediate
Answer:
For murine xenograft models, prepare a 2 mg/mL working solution in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O . Administer intraperitoneally at 10 mg/kg (20 g mouse; 100 μL volume). Ensure homogeneity via vortexing and sterile filtration (0.22 μm). Monitor tumor volume and apoptosis markers (e.g., cleaved caspase-3) weekly.

Q. Table 2: In Vivo Formulation Protocol

ComponentVolumeConcentration
DMSO50 μL100%
PEG300300 μL30%
Tween 8050 μL5%
ddH₂O600 μL60%

How should researchers design studies to distinguish between this compound’s direct apoptosis induction versus receptor-mediated effects?

Level: Advanced
Answer:
Use CRISPR-engineered receptor knockout (KO) cell lines (e.g., NK₁⁻/⁻ or ghrelin receptor⁻/⁻) alongside wild-type controls. Compare apoptosis rates via Annexin V/PI staining. If apoptosis persists in KO models, investigate off-target pathways (e.g., MAPK/ERK inhibition) using phosphoproteomics. Include siRNA silencing of candidate pathways to confirm mechanistic involvement .

What are the best practices for handling and storing this compound to ensure stability?

Level: Basic
Answer:

  • Powder : Store at -20°C in airtight, light-protected vials; avoid freeze-thaw cycles (stable for 3 years) .
  • Solution : Prepare fresh in DMSO (2.5 mM stock) and store at -80°C for ≤1 year. Avoid aqueous buffers >24 hours due to hydrolysis risk.

How can PICOT frameworks structure research questions on this compound’s role in neuroinflammatory pathways?

Level: Intermediate
Answer:
Apply the PICOT format:

  • P (Population): Microglial cells (BV-2 line) exposed to LPS.
  • I (Intervention): 10 nM this compound.
  • C (Comparison): Untreated cells or NK₁ antagonist (e.g., aprepitant).
  • O (Outcome): TNF-α secretion (ELISA) and Iba-1 expression (immunofluorescence).
  • T (Time): 24–72 hours post-treatment .

What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data from this compound experiments?

Level: Advanced
Answer:
Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., 0.1–100 nM doses). For time-course apoptosis data, employ Kaplan-Meier survival analysis or Cox proportional hazards models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.